molecular formula C10H18N4 B11902137 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane

Cat. No.: B11902137
M. Wt: 194.28 g/mol
InChI Key: KPOQQAIATOMLAZ-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a heterocyclic compound that features both a pyrazole and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of more cost-effective reducing agents and solvents may be explored.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Alkylated derivatives of the diazepane ring.

Scientific Research Applications

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane.

    1,4-Diazepane: A core structure in the compound, also used in the synthesis of various pharmaceuticals.

    1-Methyl-1H-pyrazol-5-yl)methanol: Another derivative of 1-methyl-1H-pyrazole with different functional groups.

Uniqueness

This compound is unique due to the combination of the pyrazole and diazepane rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3

InChI Key

KPOQQAIATOMLAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN2CCCNCC2

Origin of Product

United States

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